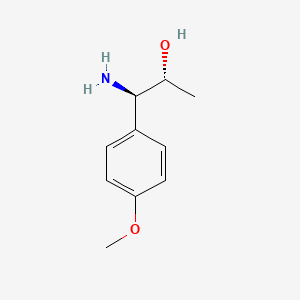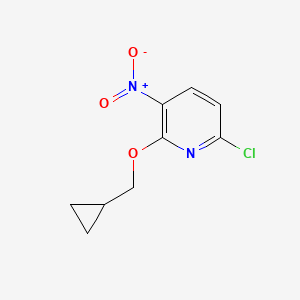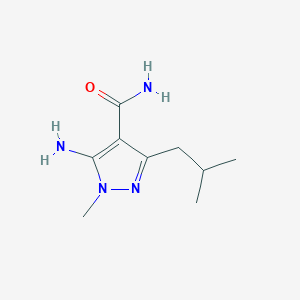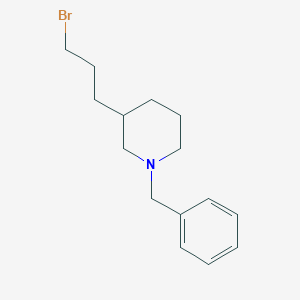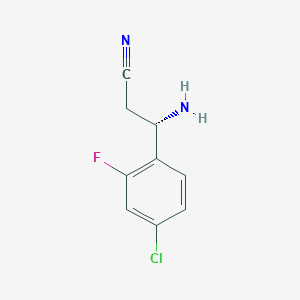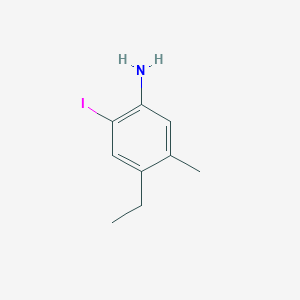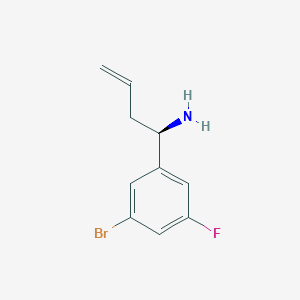
(R)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both bromine and fluorine atoms in the phenyl ring makes it an interesting candidate for studying halogen interactions and their effects on biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 3-bromo-5-fluoroaniline and but-3-en-1-amine.
Coupling Reaction: The key step involves a coupling reaction between the 3-bromo-5-fluoroaniline and but-3-en-1-amine under suitable conditions, often using a palladium catalyst and a base in an organic solvent.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for ®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The double bond in the but-3-en-1-amine moiety can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Addition Reactions: Electrophiles such as halogens and nucleophiles like Grignard reagents can be employed in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states and structural modifications.
Applications De Recherche Scientifique
®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in targeting specific receptors and enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its effects on cellular processes and pathways.
Material Science: The compound’s unique properties make it a candidate for developing novel materials with specific functionalities.
Mécanisme D'action
The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine involves its interaction with molecular targets such as enzymes, receptors, and proteins. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The compound may modulate specific pathways by acting as an agonist or antagonist, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(3-Bromo-5-chlorophenyl)but-3-EN-1-amine
- ®-1-(3-Bromo-5-iodophenyl)but-3-EN-1-amine
- ®-1-(3-Bromo-5-methylphenyl)but-3-EN-1-amine
Uniqueness
®-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine is unique due to the presence of both bromine and fluorine atoms in the phenyl ring. This combination can lead to distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets. The fluorine atom, in particular, can enhance metabolic stability and bioavailability, making it a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C10H11BrFN |
|---|---|
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
(1R)-1-(3-bromo-5-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10H,1,3,13H2/t10-/m1/s1 |
Clé InChI |
VRPPKXOGFUFGJR-SNVBAGLBSA-N |
SMILES isomérique |
C=CC[C@H](C1=CC(=CC(=C1)Br)F)N |
SMILES canonique |
C=CCC(C1=CC(=CC(=C1)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


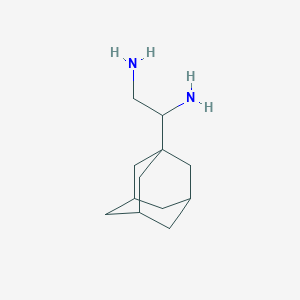
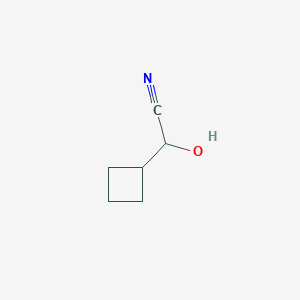


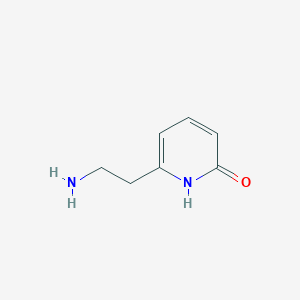
![(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037677.png)
